molecular formula C31H52F12O17 B14539493 34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol CAS No. 62240-24-8

34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol

Cat. No.: B14539493
CAS No.: 62240-24-8
M. Wt: 924.7 g/mol
InChI Key: JLSAEEUSSUHCEW-UHFFFAOYSA-N
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Description

34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol is a highly fluorinated polyether compound. Such compounds are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly fluorinated polyether compounds typically involves multiple steps, including:

    Fluorination: Introduction of fluorine atoms into the molecular structure using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).

    Polymerization: Formation of the polyether backbone through polymerization reactions, often involving epoxide ring-opening polymerization.

    Functionalization: Introduction of hydroxyl groups (-OH) at specific positions using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Industrial Production Methods

Industrial production of such compounds may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst support in various chemical reactions due to its stability and resistance to harsh conditions.

    Materials Science: Incorporated into polymers and coatings to enhance properties like hydrophobicity and chemical resistance.

Biology

    Drug Delivery: Utilized in the design of drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

Medicine

    Imaging Agents: Employed in the development of imaging agents for medical diagnostics, leveraging its unique fluorinated structure for enhanced contrast.

Industry

    Lubricants: Used in high-performance lubricants for aerospace and automotive applications due to its low friction and high thermal stability.

    Electronics: Applied in the manufacture of electronic components, providing insulation and protection against environmental factors.

Mechanism of Action

The mechanism by which 34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol exerts its effects involves interactions at the molecular level. Its fluorinated structure allows it to form strong bonds with other molecules, enhancing stability and resistance to degradation. The hydroxyl groups enable hydrogen bonding, facilitating interactions with biological molecules and enhancing solubility.

Comparison with Similar Compounds

Similar Compounds

    Perfluoropolyethers: Similar in structure but may lack hydroxyl groups, affecting their solubility and reactivity.

    Fluorinated Alcohols: Contain fewer fluorine atoms and hydroxyl groups, resulting in different chemical and physical properties.

Uniqueness

34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol is unique due to its high degree of fluorination and multiple hydroxyl groups, providing a combination of stability, reactivity, and solubility that is not commonly found in other compounds.

Properties

CAS No.

62240-24-8

Molecular Formula

C31H52F12O17

Molecular Weight

924.7 g/mol

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

InChI

InChI=1S/C31H52F12O17/c32-26(33)28(36,37)30(40,41)31(42,43)29(38,39)27(34,35)17-60-16-25(52)15-59-14-24(51)13-58-12-23(50)11-57-10-22(49)9-56-8-21(48)7-55-6-20(47)5-54-4-19(46)3-53-2-18(45)1-44/h18-26,44-52H,1-17H2

InChI Key

JLSAEEUSSUHCEW-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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